Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol: is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes a furan ring and a dioxolane moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Moiety: The dioxolane ring is introduced via a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Acetic Acid Group: The final step involves the esterification or acylation of the furan-dioxolane intermediate with acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxolane moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Industry
Material Science: Used in the development of polymers and resins.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxolane moiety can form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar furan ring structure but lacks the dioxolane moiety.
2,5-Dimethylfuran: Similar furan ring but with different substituents.
1,3-Dioxolane: Contains the dioxolane ring but lacks the furan structure.
Properties
CAS No. |
126380-42-5 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C8H10O4.C2H4O2/c9-5-6-1-2-7(12-6)8-10-3-4-11-8;1-2(3)4/h1-2,8-9H,3-5H2;1H3,(H,3,4) |
InChI Key |
YHQMIOSQMBEQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(O1)C2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.